molecular formula C20H23ClO7 B4759420 ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B4759420
M. Wt: 410.8 g/mol
InChI Key: DERDKEYJBQNYPC-UHFFFAOYSA-N
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Description

Ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic chlorinated coumarin derivative intended for research and experimental use. This complex molecule features a central coumarin (1-benzopyran-2-one) core structure that is substituted with multiple functional groups, including chlorine, methyl, and two distinct ester chains—an ethyl propanoate and an isopropyloxy acetate . The presence of these ester groups significantly influences the compound's physical characteristics, typically resulting in higher boiling points compared to aldehydes or ketones of similar molecular weight, but lower than corresponding carboxylic acids due to an inability to form intermolecular hydrogen bonds . Coumarin scaffolds are of significant interest in medicinal and synthetic chemistry. Related compounds have been investigated as modulators of biological targets, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , while simple 7-hydroxycoumarin esters have been identified as affinity-based probes for studying the Macrophage Migration Inhibitory Factor (MIF) . The specific research applications and biological activity of this particular analog are yet to be fully characterized. Researchers value this compound for its potential as a chemical intermediate or as a novel pharmacophore in developing new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 3-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO7/c1-5-25-18(22)7-6-13-12(4)14-8-15(21)17(9-16(14)28-20(13)24)26-10-19(23)27-11(2)3/h8-9,11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERDKEYJBQNYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OC(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 7-position substituent, 2-isopropoxy-2-oxoethoxy , which distinguishes it from related coumarin derivatives. Below is a comparative analysis of its structural analogs, focusing on molecular properties, substituent effects, and available physicochemical data.

Table 1: Structural and Molecular Comparison

Compound (CAS) Molecular Formula Molar Mass (g/mol) 7-Position Substituent Key Features
Target Compound (Not listed in evidence) C₂₀H₂₃ClO₇* ~434.85* 2-isopropoxy-2-oxoethoxy High polarity due to ester-ether linkage
843615-72-5 C₂₃H₂₃ClO₅ 414.88 (3-methylphenyl)methoxy Increased lipophilicity (aromatic group)
586992-06-5 C₂₃H₂₀Cl₂O₇ 479.31 (6-chloro-1,3-benzodioxol-5-yl)methoxy Dual chlorine atoms enhance electronegativity
840479-86-9 C₂₇H₃₁ClO₅ 470.98 (2,3,4,5,6-pentamethylphenyl)methoxy Steric hindrance from pentamethyl group
842959-03-9 C₂₇H₂₅ClO₅ 464.94 (2-methylnaphthalen-1-yl)methoxy Extended aromatic system (naphthyl)
575471-27-1 C₂₆H₂₃ClO₅ 450.91 (naphthalen-2-yl)methoxy Planar aromatic substituent

*Estimated based on analogous structures.

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s 2-isopropoxy-2-oxoethoxy group introduces both ester and ether functionalities, likely increasing polarity compared to analogs with purely aromatic substituents (e.g., 843615-72-5 or 842959-03-9 ). This may reduce logP values, enhancing aqueous solubility.

Halogen Influence: The presence of chlorine at position 6 (common across all analogs) contributes to electronic effects, stabilizing the coumarin core via electron-withdrawing properties.

Physicochemical Data :

  • For 842959-03-9 , the density (1.3 g/cm³), boiling point (640.4°C), and logP (7.59) suggest high thermal stability and lipophilicity. The target compound, with its less bulky substituent, may exhibit lower boiling points and logP values.
  • The naphthyl-substituted 575471-27-1 has a boiling point of 629.8°C, slightly lower than 842959-03-9 , indicating substituent size inversely affects volatility.

Biological Implications :

  • Bulky substituents (e.g., pentamethylphenyl or naphthyl) may hinder interactions with enzyme active sites, whereas the target compound’s smaller, polar substituent could improve binding efficiency in hydrophilic environments.

Q & A

Basic Question: What synthetic routes are commonly employed to synthesize ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, and how is its purity validated?

Methodological Answer:
The synthesis typically involves coupling reactions between hydroxylated chromen precursors and ester-containing reagents. For example:

  • Step 1: React 7-hydroxy-6-chloro-4-methylcoumarin with 2-isopropoxy-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux to introduce the isopropoxy-oxoethoxy side chain .
  • Step 2: Perform a nucleophilic substitution or esterification reaction at the 3-position of the chromen core using ethyl 3-bromopropanoate to attach the propanoate group .
  • Validation:
    • Purity: Assessed via HPLC (≥95% purity criteria) and thin-layer chromatography (TLC) .
    • Structural Confirmation: Use 1^1H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.1–4.3 ppm for ester OCH₂), 13^{13}C NMR, and HRMS (ESI) to confirm molecular weight and functional groups .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation, particularly for stereochemical or regioisomeric ambiguities?

Methodological Answer:
Contradictions often arise from overlapping signals in NMR or ambiguous mass fragmentation patterns. Strategies include:

  • X-ray Crystallography: Use SHELXL or SHELXS to determine absolute configuration and resolve positional uncertainties. For example, refining the chromen core’s torsion angles can confirm substituent orientations .
  • DFT Calculations: Compare experimental 13^{13}C NMR shifts with density functional theory (DFT)-predicted values to validate regioisomer assignments .
  • 2D NMR Techniques: Employ HSQC, HMBC, and NOESY to map 1^1H-13^{13}C correlations and spatial proximities, clarifying ambiguous coupling patterns .

Advanced Question: How do structural modifications at the 3-, 6-, and 7-positions of the chromen core influence biological activity?

Methodological Answer:
Comparative studies of analogous compounds reveal structure-activity relationships (SAR):

Substituent Position Modification Biological Impact Reference
3-positionEthyl vs. methyl propanoateEthyl esters enhance lipophilicity, improving membrane permeability in cytotoxicity assays .
6-positionChloro vs. hydrogenChloro substitution increases electrophilicity, enhancing interaction with DNA targets in anticancer studies .
7-positionIsopropoxy-oxoethoxy vs. methoxyBulkier isopropoxy groups reduce metabolic degradation, prolonging half-life in vivo .

Experimental Design:

  • Synthesize derivatives with systematic substitutions.
  • Test against biological targets (e.g., kinases, DNA topoisomerases) using IC₅₀ assays and molecular docking simulations to correlate steric/electronic effects with activity .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
  • Waste Management: Segregate organic waste containing halogenated byproducts (e.g., chloro derivatives) and dispose via certified hazardous waste facilities .
  • Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Question: What computational and experimental approaches are used to study interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, kₑ) to receptors like estrogen-related receptors (ERRγ) or cytochrome P450 enzymes .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., using GROMACS) to identify key residues (e.g., Lys123 in kinase binding pockets) involved in hydrogen bonding or hydrophobic interactions .

Advanced Question: How can researchers address discrepancies in bioactivity data across different studies involving this compound?

Methodological Answer:

  • Meta-Analysis: Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell line viability thresholds) .
  • Orthogonal Assays: Validate cytotoxicity findings with complementary methods (e.g., apoptosis flow cytometry alongside MTT assays) .
  • Batch-to-Batch Reproducibility: Use QC/QA protocols (e.g., fixed HPLC gradients) to ensure compound consistency across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

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